molecular formula C11H10N2O3 B2853379 4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid CAS No. 34240-60-3

4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid

Cat. No.: B2853379
CAS No.: 34240-60-3
M. Wt: 218.212
InChI Key: SGFMTANHOFRXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid is an organic compound that features a furan ring, a pyridine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carbaldehyde with ammonia or an amine under reductive amination conditions.

    Coupling with Pyridine-3-carboxylic Acid: The furan-2-ylmethylamine is then coupled with pyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-{[(Thiophen-2-yl)methyl]amino}pyridine-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

    4-{[(Pyridin-2-yl)methyl]amino}pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid is unique due to the presence of both a furan ring and a pyridine ring, which can confer distinct electronic and steric properties. This uniqueness can result in different reactivity and bioactivity compared to similar compounds.

Properties

IUPAC Name

4-(furan-2-ylmethylamino)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-11(15)9-7-12-4-3-10(9)13-6-8-2-1-5-16-8/h1-5,7H,6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFMTANHOFRXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.